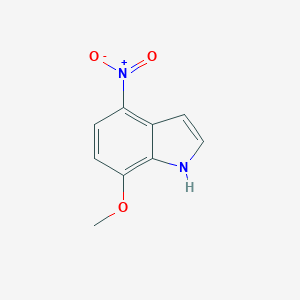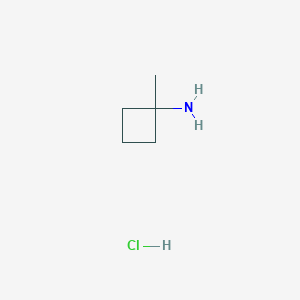
环(L-亮氨酸-反式-4-羟基-L-脯氨酸)
描述
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a natural compound isolated from Phellinus igniarius . It is a plant growth regulator . It is a cyclic peptide formed by the connection of L-leucine and trans-4-hydroxy-L-proline through a peptide bond .
Molecular Structure Analysis
The molecular formula of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is C11H18N2O3 . The IUPAC name is (3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione . The structure is a cyclic peptide formed by the connection of L-leucine and trans-4-hydroxy-L-proline through a peptide bond .Physical and Chemical Properties Analysis
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight is 226.3 g/mol .科学研究应用
抗菌和抗真菌特性
研究已经发现具有与环(L-亮氨酸-反式-4-羟基-L-脯氨酸)相似的结构的环状四肽,显示出显着的抗菌和抗真菌活性。例如,(Li 等人,2014) 的一项研究从红树林真菌中分离出一种新的环状四肽,对几种威胁农作物的真菌表现出中等到高的抑制活性。类似地,(Zhou 等人,2014) 发现了一种具有细胞毒性和抗菌活性的新型环状四肽。
金属离子络合和转运
研究还探索了环状肽与金属离子的络合。(Ozeki 等人,1988) 和 (Ozeki 等人,2009) 研究了环状十二肽和八肽与碱土金属离子的构象和络合,揭示了络合后选择性结合和构象变化。
生物活性
结构上类似于环(L-亮氨酸-反式-4-羟基-L-脯氨酸)的环状二肽已被发现具有显着的生物活性。例如,(Nishanth 等人,2014) 分离出具有强效抗真菌和抗癌活性的环状二肽。此外,(Kgk 等人,2021) 研究了一种海洋环状二肽对乳腺上皮细胞氧化损伤的保护活性。
结构和构象分析
许多研究集中在环状肽的构象性质上,这可能对各种科学应用产生影响。 (Wang 等人,2000)、(Kato 等人,1985) 和 (Stezowski 等人,1987) 对环状肽的构象进行了深入研究,提供了对其结构动力学的见解。
作用机制
Target of Action
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a cyclic dipeptide, composed of two amino acids, L-Leucine and trans-4-hydroxy-L-Proline, connected by a peptide bond It’s known that cyclic dipeptides can interact with various cellular receptors, affecting intracellular signal transduction .
Mode of Action
As a cyclic dipeptide, it’s likely to interact with its targets in a way that influences the function of those targets, leading to changes in cellular processes .
Biochemical Pathways
Given its structure and properties, it’s plausible that it may influence various biochemical pathways, particularly those involving protein interactions and signal transduction .
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body
Result of Action
It’s known that cyclic dipeptides can have various effects on cells, often related to their interaction with cellular receptors and subsequent influence on signal transduction .
Action Environment
It’s known that the compound is stable under normal conditions . Factors such as pH, temperature, and presence of other compounds could potentially influence its action and stability.
生化分析
Biochemical Properties
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIUWVXPQQDMC-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) based on the provided research?
A1: The provided research primarily focuses on identifying Cyclo(L-Leu-trans-4-hydroxy-L-Pro) as a secondary metabolite produced by various microorganisms, including those found in biofouling biofilms [] and symbiotic fungi []. While its specific biological activity hasn't been extensively explored in these studies, the presence of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) alongside other bioactive compounds like diketopiperazines suggests potential applications in areas like:
- Biofouling control: Understanding the role of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in biofilm formation could lead to developing novel antifouling strategies [].
Q2: What analytical techniques were employed to identify and characterize Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in these studies?
A2: The researchers utilized a combination of techniques for identification and structural elucidation, including:
- Chromatography: Various chromatographic methods, such as silica gel column chromatography, Sephadex LH-20 chromatography, and reverse phase HPLC, were employed to isolate Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from complex mixtures [, ].
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were crucial for determining the structure and molecular weight of the isolated compound [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


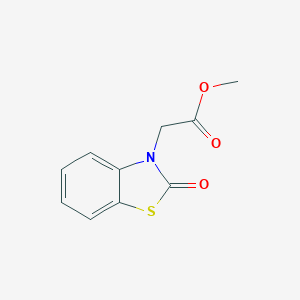
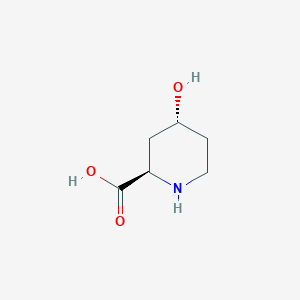

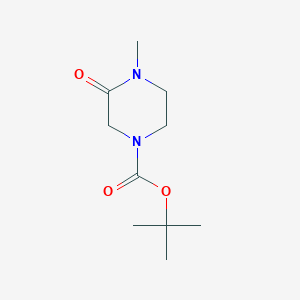


![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)


